BAY 61-3606 Hydrochloride: A Technical Guide to its Mechanism of Action as a Spleen Tyrosine Kinase Inhibitor
BAY 61-3606 Hydrochloride: A Technical Guide to its Mechanism of Action as a Spleen Tyrosine Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
BAY 61-3606 hydrochloride is a potent, ATP-competitive, and highly selective inhibitor of Spleen Tyrosine Kinase (Syk).[1][2][3] This technical guide provides an in-depth overview of the mechanism of action of BAY 61-3606, detailing its effects on critical signaling pathways and cellular functions. The document includes a compilation of quantitative data from various enzymatic and cell-based assays, detailed experimental protocols for key studies, and visual representations of signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.
Core Mechanism of Action: Syk Inhibition
BAY 61-3606 hydrochloride exerts its biological effects primarily through the potent and selective inhibition of Spleen Tyrosine Kinase (Syk), a non-receptor tyrosine kinase crucial for signaling downstream of various immune receptors.[4][5] It acts as an ATP-competitive and reversible inhibitor with high affinity for the kinase domain of Syk.[2][3]
The selectivity of BAY 61-3606 for Syk is a key feature. It shows minimal inhibitory activity against other tyrosine kinases such as Lyn, Fyn, Src, Itk, and Btk at concentrations up to 4.7 µM, highlighting its specific pharmacological profile.[1][6] This selectivity makes it a valuable tool for studying Syk-dependent signaling and a promising candidate for therapeutic interventions where Syk is a key driver of pathology.
Quantitative Data Summary
The inhibitory potency of BAY 61-3606 has been quantified in a variety of enzymatic and cellular assays. The following tables summarize the key quantitative data.
Table 1: Enzymatic and Binding Affinity Data
| Parameter | Value | Notes |
| Ki (Syk) | 7.5 nM | Inhibition constant, indicating high binding affinity.[1][2][6] |
| IC50 (Syk) | 10 nM | Concentration for 50% inhibition of Syk kinase activity.[2][3][7] |
| Ki (Other Kinases) | > 4.7 µM | For Lyn, Fyn, Src, Itk, and Btk, demonstrating high selectivity.[1][6] |
Table 2: Cellular Inhibitory Activity
| Cell Type/Assay | Parameter | Value |
| Human Mast Cells (HCMC) | IC50 (Tryptase release) | 5.5 nM |
| Human Mast Cells (HCMC) | IC50 (Histamine release) | 5.1 nM[6] |
| Rat Basophilic Leukemia (RBL-2H3) | IC50 (Hexosaminidase release) | 46 nM[7][8] |
| Rat Peritoneal Mast Cells | IC50 (Serotonin release) | 17 nM[7] |
| Human B Cell Line (Ramos) | IC50 (BCR-induced Ca2+ mobilization) | 81 nM[8] |
| Mouse Splenic B Cells | IC50 (Anti-IgM induced proliferation) | 58 nM[6] |
| U937 Cells | IC50 (FcγR-mediated superoxide (B77818) production) | 52 nM[7] |
| MV-4-11 Cells | IC50 (Growth inhibition) | 0.007394 µM[1] |
| EoL-1 Cells | IC50 (Growth inhibition) | 0.33275 µM[1] |
| NALM-6 Cells | IC50 (Growth inhibition) | 0.41739 µM[1] |
Impact on Signaling Pathways
BAY 61-3606 disrupts several critical signaling cascades initiated by immune receptors that are dependent on Syk activation.
B Cell Receptor (BCR) Signaling
In B cells, antigen binding to the BCR leads to the activation of Syk. This initiates a signaling cascade involving downstream effectors that ultimately results in B cell proliferation, differentiation, and antibody production. BAY 61-3606 effectively inhibits BCR-mediated signaling.[1]
Fc Receptor (FcR) Signaling
Syk plays a central role in signaling downstream of Fc receptors (FcεRI and FcγR) on mast cells, basophils, macrophages, and neutrophils.[7] Activation of these receptors by antigen-antibody complexes leads to the release of inflammatory mediators. BAY 61-3606 potently inhibits these processes.[5]
Downstream Signaling Molecules
BAY 61-3606 has been shown to reduce the phosphorylation of downstream signaling molecules such as ERK1/2 and Akt in neuroblastoma cells, indicating its ability to modulate key pathways involved in cell survival and proliferation.[2][3]
Induction of Apoptosis and Sensitization to TRAIL
In certain cancer cell lines, such as breast cancer cells, BAY 61-3606 can sensitize cells to TRAIL (TNF-related apoptosis-inducing ligand)-induced apoptosis.[1][9] This effect is mediated through the downregulation of the anti-apoptotic protein Mcl-1.[9] The downregulation of Mcl-1 occurs via two mechanisms: induction of ubiquitin-dependent degradation and suppression of Mcl-1 mRNA transcription by inhibiting Cyclin-Dependent Kinase 9 (CDK9).[9]
Detailed Experimental Protocols
The following are representative protocols for assays commonly used to characterize the activity of BAY 61-3606.
In Vitro Syk Kinase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of BAY 61-3606 on Syk kinase.
Materials:
-
Recombinant human Syk enzyme
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP
-
Syk substrate (e.g., poly(Glu, Tyr) 4:1)
-
BAY 61-3606 hydrochloride
-
DMSO (vehicle)
-
384-well plates
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
Procedure:
-
Prepare serial dilutions of BAY 61-3606 in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
In a 384-well plate, add the Syk enzyme, the substrate, and the diluted BAY 61-3606 or DMSO vehicle.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol (e.g., ADP-Glo™).
-
Luminescence is measured using a plate reader.
-
Calculate the percent inhibition for each concentration of BAY 61-3606 and determine the IC50 value by non-linear regression analysis.
Cell Viability Assay
Objective: To assess the effect of BAY 61-3606 on the viability of cancer cell lines.
Materials:
-
SYK-positive (e.g., SH-SY5Y) and SYK-negative (e.g., SK-N-BE) cell lines[2][3]
-
Complete cell culture medium
-
BAY 61-3606 hydrochloride
-
DMSO (vehicle)
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of BAY 61-3606 (e.g., 0.01, 0.1, 1, and 10 µM) or DMSO vehicle.[2][3]
-
Incubate the cells for a specified period (e.g., 48 hours).[2][3]
-
Equilibrate the plate to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for a short period to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Express the results as a percentage of the vehicle-treated control and determine the IC50 value.
Western Blot Analysis for Phospho-Syk
Objective: To determine the effect of BAY 61-3606 on the phosphorylation of Syk in cells.
Materials:
-
BAY 61-3606 hydrochloride
-
DMSO (vehicle)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-Syk and anti-total-Syk
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Chemiluminescent substrate
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with BAY 61-3606 (e.g., 2 µM) or DMSO for a specified time (e.g., 2 hours).[2][3]
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary anti-phospho-Syk antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total-Syk antibody as a loading control.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the efficacy of BAY 61-3606.
Conclusion
BAY 61-3606 hydrochloride is a well-characterized, potent, and selective inhibitor of Spleen Tyrosine Kinase. Its ability to disrupt key signaling pathways in immune cells and certain cancer cells makes it an invaluable research tool and a compound of significant interest for therapeutic development. This guide provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed protocols, and visual aids to assist researchers in their understanding and application of this important pharmacological agent.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. The orally available spleen tyrosine kinase inhibitor 2-[7-(3,4-dimethoxyphenyl)-imidazo[1,2-c]pyrimidin-5-ylamino]nicotinamide dihydrochloride (BAY 61-3606) blocks antigen-induced airway inflammation in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. apexbt.com [apexbt.com]
- 8. researchgate.net [researchgate.net]
- 9. Bay 61-3606 Sensitizes TRAIL-Induced Apoptosis by Downregulating Mcl-1 in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
